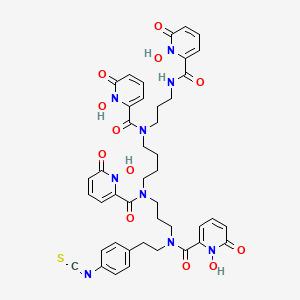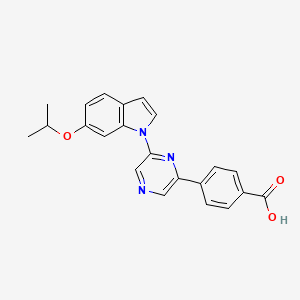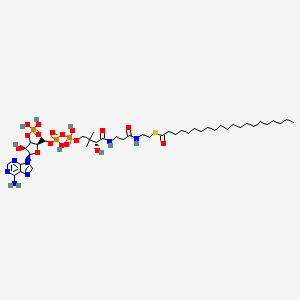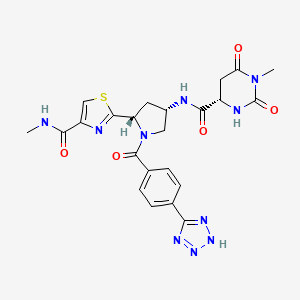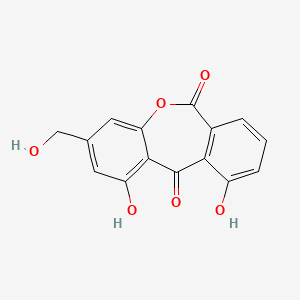
Alternaphenol B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alternaphenol B2: is a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It is derived from the coral-associated fungus Parengyodontium album SCSIO SX7W11. This compound exhibits inhibitory activity specifically against the IDH1 R132H mutation, with an IC50 of 41.9 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alternaphenol B2 is typically isolated from the coral-derived fungus Parengyodontium album SCSIO SX7W11. The isolation process involves culturing the fungus, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through laboratory-scale extraction from the natural source .
Chemical Reactions Analysis
Types of Reactions: Alternaphenol B2 undergoes various chemical reactions, including:
Oxidation: The phenolic groups in this compound can undergo oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic ring
Scientific Research Applications
Alternaphenol B2 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of mutant isocitrate dehydrogenase 1.
Biology: Investigated for its potential to inhibit abnormal metabolic pathways in tumor cells.
Medicine: Explored for its potential use in cancer treatment, particularly in targeting tumors with IDH1 mutations.
Industry: Utilized in drug development and clinical trials to evaluate its efficacy and safety in inhibiting tumor growth
Mechanism of Action
Alternaphenol B2 exerts its effects by selectively inhibiting the activity of mutant isocitrate dehydrogenase 1 (IDH1). This inhibition blocks abnormal metabolic pathways and corrects metabolic abnormalities in tumor cells. The compound specifically targets the IDH1 R132H mutation, which is commonly found in certain types of cancer .
Comparison with Similar Compounds
Enasidenib: Another IDH1 inhibitor used in cancer treatment.
Ivosidenib: A selective inhibitor of mutant IDH1.
Olutasidenib: Targets mutant IDH1 and is used in clinical research.
Vorasidenib: An inhibitor of both IDH1 and IDH2 mutations
Uniqueness of Alternaphenol B2: this compound is unique due to its natural origin from the coral-derived fungus Parengyodontium album SCSIO SX7W11. Its selective inhibition of the IDH1 R132H mutation makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C15H10O6 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1,10-dihydroxy-3-(hydroxymethyl)benzo[c][1]benzoxepine-6,11-dione |
InChI |
InChI=1S/C15H10O6/c16-6-7-4-10(18)13-11(5-7)21-15(20)8-2-1-3-9(17)12(8)14(13)19/h1-5,16-18H,6H2 |
InChI Key |
DRYPZOKPNCFFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3OC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)




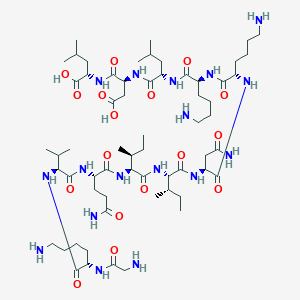
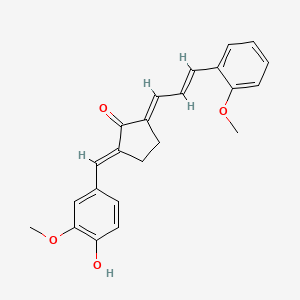
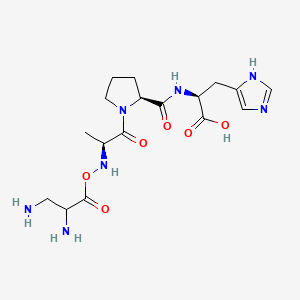
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

